An In-depth Technical Guide to the Physical Properties of 1-(Bromomethyl)-1-ethylcyclobutane
An In-depth Technical Guide to the Physical Properties of 1-(Bromomethyl)-1-ethylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 1-(bromomethyl)-1-ethylcyclobutane (CAS No. 1483749-65-0), a substituted cyclobutane derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs, established chemical principles, and supplier-provided data to offer reliable estimations and a thorough understanding of its physicochemical characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by providing foundational knowledge for its handling, reaction design, and further investigation.
Introduction
1-(Bromomethyl)-1-ethylcyclobutane is a halogenated aliphatic cyclic compound. Its structure, featuring a strained four-membered ring with a reactive bromomethyl group and an ethyl substituent, makes it a potentially valuable building block in organic synthesis. The cyclobutane motif is a key structural element in a number of biologically active molecules, and the presence of the bromomethyl group provides a handle for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Understanding the physical properties of this compound is paramount for its effective use in a laboratory setting, influencing decisions related to reaction conditions, purification methods, and storage.
Molecular Structure and Identification
The molecular structure of 1-(bromomethyl)-1-ethylcyclobutane is characterized by a central cyclobutane ring. One carbon atom of the ring is quaternary, bonded to both an ethyl group and a bromomethyl group.
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Molecular Structure of 1-(Bromomethyl)-1-ethylcyclobutane
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(bromomethyl)-1-ethylcyclobutane | AiFChem[1] |
| CAS Number | 1483749-65-0 | AiFChem[1] |
| Molecular Formula | C₇H₁₃Br | AiFChem[1] |
| Molecular Weight | 177.09 g/mol | AiFChem[1] |
| Canonical SMILES | CCC1(CBr)CCC1 | AiFChem[1] |
| InChI | InChI=1S/C7H13Br/c1-2-7(6-8)4-3-5-7/h2-6H2,1H3 | AiFChem[1] |
Estimated Physical Properties
Table 2: Comparison of Physical Properties and Estimated Values for 1-(Bromomethyl)-1-ethylcyclobutane
| Property | (Bromomethyl)cyclobutane | 1-(Bromomethyl)-1-methylcyclobutane | 1,1-bis(bromomethyl)cyclobutane | 1-(Bromomethyl)-1-ethylcyclobutane (Estimated) |
| CAS Number | 17247-58-4 | 98775-14-5[2] | 20371-79-3[3] | 1483749-65-0[1] |
| Molecular Formula | C₅H₉Br | C₆H₁₁Br[2] | C₆H₁₀Br₂[3] | C₇H₁₃Br[1] |
| Molecular Weight ( g/mol ) | 149.03 | 163.06[2] | 241.95[3] | 177.09[1] |
| Boiling Point (°C) | 123-124 | Not available | 65 (at 1.5 Torr)[3] | ~145-155 |
| Density (g/mL) | 1.326 (at 25 °C) | Not available | 1.754 (Predicted)[3] | ~1.25-1.30 (at 25 °C) |
| Refractive Index (n20/D) | 1.48 | Not available | 1.539 (Predicted)[3] | ~1.48-1.49 |
Boiling Point Estimation: The Causality
The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For nonpolar to moderately polar compounds like alkyl halides, London dispersion forces are the dominant intermolecular interaction. The strength of these forces increases with the surface area and polarizability of the molecule, which generally correlates with molecular weight.
The addition of an ethyl group to the (bromomethyl)cyclobutane structure increases its molecular weight by 28.06 g/mol . This increase in mass and surface area will lead to stronger van der Waals interactions between molecules, thus requiring more energy to transition from the liquid to the gaseous phase. Therefore, the boiling point of 1-(bromomethyl)-1-ethylcyclobutane is expected to be significantly higher than that of (bromomethyl)cyclobutane (123-124 °C). A reasonable estimation would place the boiling point in the range of 145-155 °C at atmospheric pressure.
Density Estimation: The Rationale
The density of liquid organic compounds is influenced by both molecular weight and molecular packing in the liquid state. Halogenated hydrocarbons are generally denser than their non-halogenated counterparts due to the high atomic mass of the halogen atom.
While the addition of an ethyl group increases the molecular volume, the overall effect on density is not straightforward. The introduction of the alkyl group can disrupt the efficient packing of the molecules, potentially leading to a slight decrease in density compared to the parent (bromomethyl)cyclobutane. Therefore, the density of 1-(bromomethyl)-1-ethylcyclobutane is estimated to be slightly lower than that of (bromomethyl)cyclobutane (1.326 g/mL), likely in the range of 1.25-1.30 g/mL at 25 °C.
Refractive Index Estimation: The Underlying Principle
The refractive index of a compound is related to its electronic polarizability. The presence of the bromine atom, with its large and polarizable electron cloud, contributes significantly to the refractive index. The addition of an ethyl group will slightly increase the overall polarizability of the molecule. Consequently, the refractive index of 1-(bromomethyl)-1-ethylcyclobutane is expected to be slightly higher than or very similar to that of (bromomethyl)cyclobutane (1.48). An estimated value in the range of 1.48-1.49 at 20 °C is plausible.
Proposed Synthesis Protocol
A robust and commonly employed method for the synthesis of bromomethyl-substituted cycloalkanes is the Appel reaction, which involves the conversion of the corresponding alcohol using a phosphine and a halogen source. A specific protocol for 1-(bromomethyl)-1-ethylcyclobutane is not available, but a reliable synthesis can be adapted from the established procedure for (bromomethyl)cyclobutane.[4][5] The proposed synthesis starts from the commercially available 1-ethylcyclobutane-1-methanol.
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Proposed Synthesis Workflow for 1-(Bromomethyl)-1-ethylcyclobutane
Step-by-Step Methodology
Disclaimer: This is a proposed protocol and should be adapted and optimized by a qualified chemist. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
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Reactor Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., nitrogen or argon) is assembled and flame-dried.
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Reagent Charging: The flask is charged with anhydrous N,N-dimethylformamide (DMF) and triphenylphosphite. The mixture is cooled in an ice-salt bath to a temperature between -10 °C and 0 °C.
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Bromine Addition: Bromine is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The formation of a phosphonium bromide intermediate is expected.
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Alcohol Addition: A solution of 1-ethylcyclobutane-1-methanol in a small amount of anhydrous DMF is then added dropwise to the reaction mixture, again maintaining a low temperature.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Quenching and Extraction: The reaction is carefully quenched by pouring it into a mixture of ice and water. The aqueous layer is then extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Washing: The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), water, and finally, brine.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation to yield pure 1-(bromomethyl)-1-ethylcyclobutane.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(bromomethyl)-1-ethylcyclobutane is not widely available, the hazard profile can be inferred from related compounds such as (bromomethyl)cyclobutane.
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Flammability: The compound is expected to be a flammable liquid. Keep away from open flames, sparks, and heat sources.
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Toxicity: Alkyl bromides are generally considered to be toxic and irritants. Avoid inhalation of vapors and contact with skin and eyes.
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
1-(Bromomethyl)-1-ethylcyclobutane is a compound with significant potential as a synthetic intermediate. While direct experimental data on its physical properties are scarce, this guide provides a robust set of estimated values based on established chemical principles and data from analogous structures. The proposed synthesis protocol offers a reliable starting point for its preparation in a laboratory setting. This information is intended to empower researchers and drug development professionals to confidently and safely incorporate this valuable building block into their synthetic strategies.
References
-
Nanjing Bike Biotechnology Co., Ltd. 1,1-bis(bromomethyl)cyclobutane. [Link]
-
Narpiem. (Bromomethyl)cyclobutane, 99%. [Link]
-
PubChem. 1-Bromo-1-ethylcyclobutane. [Link]
-
Chem-Space. 1-bromo-1-(bromomethyl)cyclobutane. [Link]
- Google Patents. CN101209953B - Applied synthesis method for bromocyclobutane.
- Google Patents.
-
Hangzhou ICH Biofarm Co., Ltd. (Bromomethyl)cyclobutane|17247-58-4. [Link]
-
PubChem. 1-(Bromomethyl)-1-methylcyclobutane. [Link]
-
ResearchGate. Refractive index of binary liquid mixture of 1-bromobutane and cyclohexane. [Link]
Sources
- 1. 1483749-65-0 | 1-(Bromomethyl)-1-ethylcyclobutane - AiFChem [aifchem.com]
- 2. 1-(Bromomethyl)-1-methylcyclobutane | C6H11Br | CID 57548287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]
- 5. CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents [patents.google.com]
